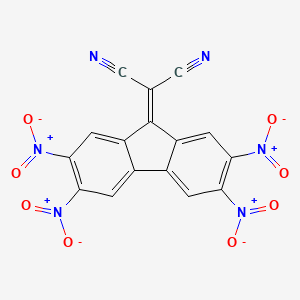
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridinium core substituted with a cyanophenyl group and three methyl groups, making it an interesting subject for studies in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves a multi-step process. One common method starts with the preparation of the pyridinium core, followed by the introduction of the cyanophenyl group and the methyl groups. The final step involves the formation of the perchlorate salt. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The cyanophenyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
2-(4-Cyanophenyl)-5-(4-pentylphenyl)pyrylium perchlorate: This compound has a similar cyanophenyl group but differs in the core structure and additional substituents.
1-(4-Cyanophenyl)-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: Another compound with a cyanophenyl group, but with different substituents and core structure. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and physical properties.
Eigenschaften
CAS-Nummer |
90018-16-9 |
|---|---|
Molekularformel |
C15H15ClN2O4 |
Molekulargewicht |
322.74 g/mol |
IUPAC-Name |
4-(2,4,6-trimethylpyridin-1-ium-1-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C15H15N2.ClHO4/c1-11-8-12(2)17(13(3)9-11)15-6-4-14(10-16)5-7-15;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JMHSVHBHXBIQJO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)C#N)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
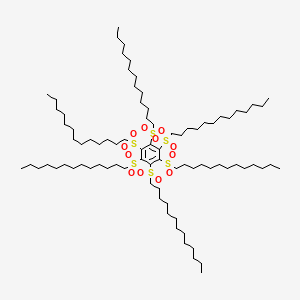
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
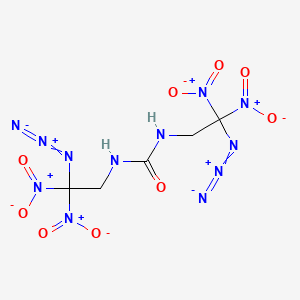
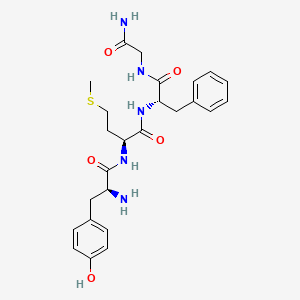
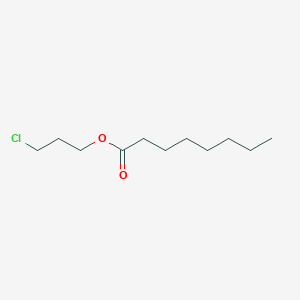
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

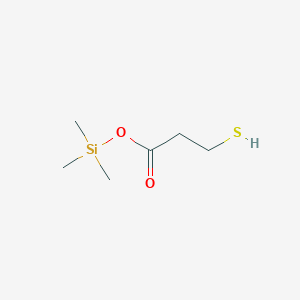
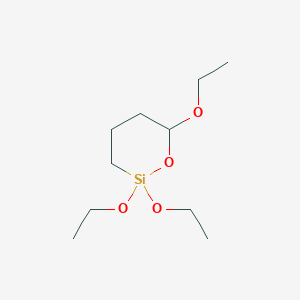
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)


